2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
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Description
2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Applications
Electrochemical synthesis techniques have been utilized to synthesize new arylthiobenzazoles, demonstrating the compound's role in facilitating Michael addition reactions. This approach highlights its significance in the development of novel compounds through electrochemical methods (Amani & Nematollahi, 2012).
Microwave-assisted Synthesis
The compound has been used in eco-friendly, microwave-assisted synthesis processes. This method accelerates the synthesis of regioselective 1,4-disubstituted 1,2,3-triazole isomers, showcasing an efficient way to synthesize complex molecules with potential biological activities (Said et al., 2020).
Hybrid Heterocycles as Anticancer Agents
Research has explored the synthesis of hybrid heterocycles combining 2-(piperazin-1-yl)benzothiazole/benzoxazole with 1,3,4-oxadiazole-2-thiol, aiming to develop novel anticancer agents. This study indicates the therapeutic potential of these compounds across various cancer cell lines (Murty et al., 2013).
Antimycobacterial Activity
The compound's derivatives have shown promising antimycobacterial activity. Synthesis of fluorinated benzothiazolo imidazole compounds and their evaluation against microbial activities underscore their potential in treating infectious diseases (Sathe et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Research has also focused on synthesizing novel derivatives to evaluate their antimicrobial and anti-inflammatory activities. This indicates the broader pharmaceutical applications of the compound in developing treatments for inflammation and infections (Ahmed et al., 2017).
properties
IUPAC Name |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2.C2H2O4/c22-14(16-6-3-11-24-16)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-5-15(13)25-17;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYHHTVFLOXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate |
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